Adapalene-d3 Adapalene-d3 Adapalene-d3 is intended for use as an internal standard for the quantification of adapalene by GC- or LC-MS. Adapalene is a synthetic retinoid and an agonist of retinoic acid receptors (RARs; Kds = 1,100, 34, and 130 nM for RARα, RARβ, and RARγ, respectively). It inhibits growth and differentiation of sebocytes in a concentration-dependent manner in primary rat preputial cell culture. Adapalene (10 μM) completely inhibits the activity of soybean 15-lipoxygenase (15-LOX) in an enzyme assay and inhibits the 5- and 15-LOX pathways in human blood polymorphonuclear leukocytes (PMNs). It reduces the protein levels of toll-like receptor 2 (TLR2) and IL-10 in skin explants isolated from patients with acne and healthy controls in a concentration-dependent manner but increases the expression of the antigen-presenting protein CD1d in acne skin explants while decreasing it in control explants. It inhibits inflammation in rodent models of ear edema induced by arachidonic acid and carrageenan-induced paw edema. Adapalene (100 μM) also induces apoptosis and inhibits proliferation of CC-531, HT-29, and LoVo colon cancer cells and reduces tumor growth in a DLD-1 colon cancer nude mouse xenograft model in a dose-dependent manner. Formulations containing adapalene have been used in the treatment of acne vulgaris.
Labelled Adapalene. Adapalene is a topical retinoid commonly used to treat acne.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196382
InChI: InChI=1S/C28H28O3/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30)/i1D3
SMILES: COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5
Molecular Formula: C28H28O3
Molecular Weight: 415.5 g/mol

Adapalene-d3

CAS No.:

VCID: VC0196382

Molecular Formula: C28H28O3

Molecular Weight: 415.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Adapalene-d3 -

Description

Adapalene-d3 is a deuterated form of adapalene, a synthetic retinoid used primarily in dermatological treatments. The addition of deuterium atoms to the adapalene molecule allows researchers to trace its pharmacokinetics and metabolism more accurately in complex biological systems. This compound is particularly useful in analytical research, serving as an internal standard in techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for quantifying adapalene and its metabolites.

Research Applications

Adapalene-d3 is primarily used in research to understand the pharmacokinetics and metabolism of adapalene. By incorporating deuterium atoms, researchers can distinguish between the deuterated compound and its non-deuterated counterpart, allowing for precise tracking in biological systems. This is particularly useful in studies aimed at quantifying adapalene levels and its metabolites in various biological matrices.

Quantification and Metabolism Studies

In analytical research, adapalene-d3 serves as an internal standard to enhance the precision of measurements when detecting adapalene. This application is crucial for understanding how adapalene is distributed and metabolized within the body, providing insights into its efficacy and safety profile.

Use in LC-MS and GC-MS

Adapalene-d3 is used in both LC-MS and GC-MS techniques to quantify adapalene in biological samples. The deuterated form allows for clear differentiation from the non-deuterated compound, ensuring accurate quantification even in complex matrices.

Product Name Adapalene-d3
Molecular Formula C28H28O3
Molecular Weight 415.5 g/mol
IUPAC Name 6-[3-(1-adamantyl)-4-(trideuteriomethoxy)phenyl]naphthalene-2-carboxylic acid
Standard InChI InChI=1S/C28H28O3/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30)/i1D3
Standard InChIKey LZCDAPDGXCYOEH-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5
SMILES COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5
Canonical SMILES COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5
Appearance Solid Powder
Melting Point >300 °C
Purity > 95%
Quantity Milligrams-Grams
Related CAS 106685-40-9 (unlabelled)
Synonyms 6-[4-(Methoxy-d3)-3-tricyclo[3.3.1.13,7]dec-1-ylphenyl]-2-naphthalenecarboxylic Acid; 6-[3-(1-Adamantyl)-4-(methoxy-d3)phenyl]-2-naphthoic Acid
Tag Adapalene
PubChem Compound 71313023
Last Modified Apr 15 2024

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